15(S)-HETE-biotin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

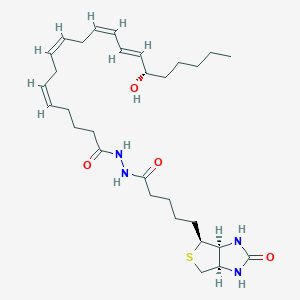

15(S)-HETE is a major arachidonic acid metabolite produced by the 15-lipoxygenase pathway. It has been characterized as a potent inhibitor of 5-lipoxygenase. The mechanism by which 15(S)-HETE acts as a leukotriene inhibitor is not clear. In studies with P-18 mast/basophil cells, it was shown that specific 15-HETE receptors, rather than esterification, appeared to be involved in signal transduction. 15(S)-HETE-biotin can be used to detect 15(S)-HETE binding proteins and/or receptors.

Aplicaciones Científicas De Investigación

Cancer Research

Mechanisms of Action:

15(S)-HETE has been implicated in promoting apoptosis in certain cancer cell lines. For instance, studies have shown that it can induce apoptosis in chronic myeloid leukemia cells, suggesting potential anti-carcinogenic properties linked to its metabolic pathway through 15-lipoxygenase . Moreover, it has been observed to exert differential effects in prostate cancer, where it appears to exhibit both pro-apoptotic and pro-carcinogenic actions depending on the context .

Case Study:

In a study examining the role of 15(S)-HETE in colorectal carcinoma, researchers found that its application led to significant apoptosis induction in cancer cells. The findings suggest that targeting the 15-lipoxygenase pathway may provide therapeutic avenues for treating specific cancers .

Inflammation and Immune Response

Role in Asthma:

Research indicates that 15(S)-HETE is involved in the pathophysiology of asthma. Elevated levels of this compound have been associated with eosinophilic inflammation and mucus hypersecretion in asthmatic patients. The interaction of 15(S)-HETE with phosphatidylethanolamine binding protein 1 has been shown to sustain MAPK/ERK activation, contributing to inflammatory responses .

Data Table: Effects of 15(S)-HETE on Inflammatory Markers

Angiogenesis

Mechanisms Involved:

15(S)-HETE has been shown to promote angiogenesis through the activation of Jak2-STAT signaling pathways. In human retinal microvascular endothelial cells, 15(S)-HETE stimulates migration and tube formation, critical steps in angiogenesis . This suggests a potential role for 15(S)-HETE in vascular diseases and conditions characterized by abnormal blood vessel growth.

Case Study:

In experiments involving Matrigel plug assays, inhibition of Jak2 significantly reduced the angiogenic effects induced by 15(S)-HETE, highlighting its potential as a target for therapeutic intervention in diseases such as diabetic retinopathy .

Reproductive Biology

Influence on Parturition:

Recent studies indicate that 15(S)-HETE plays a role in the regulation of labor by inducing preterm birth through increased COX-2 expression and prostaglandin E2 production in amnion fibroblasts. This suggests that manipulating levels of 15(S)-HETE could have implications for managing preterm labor .

Data Table: Effects on Reproductive Processes

Análisis De Reacciones Químicas

Hypothetical Reactivity of 15(S)-HETE-Biotin

While no direct studies on This compound exist, its reactivity can be extrapolated from 15(S)-HETE’s properties:

Biotin Conjugation and Functionalization

-

Targeted Protein Binding : Biotinylation likely facilitates streptavidin-based pull-down assays to identify 15(S)-HETE-binding proteins (e.g., receptors, enzymes).

-

Stability Considerations : The biotin tag may sterically hinder interactions with enzymes like 15PGDH or glutathione S-transferases (GSTs), altering metabolic pathways compared to free 15(S)-HETE .

Electrophilic Reactions

If oxidized to 15-oxoETE-biotin , the compound could:

-

Form covalent adducts with nucleophilic residues (e.g., cysteine) in proteins, detectable via LC-MS/MS.

-

Activate Nrf2 antioxidant response pathways, similar to 15-oxoETE .

Key Research Findings on 15(S)-HETE Derivatives

Relevant data from studies on 15(S)-HETE and its metabolites:

Limitations and Research Gaps

-

No peer-reviewed studies explicitly address This compound synthesis, stability, or applications.

-

Biotin conjugation’s impact on 15(S)-HETE’s electrophilic properties remains unverified.

Propiedades

Fórmula molecular |

C30H48N4O4S |

|---|---|

Peso molecular |

560.8 g/mol |

Nombre IUPAC |

(5Z,8Z,11Z,13E,15S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-15-hydroxyicosa-5,8,11,13-tetraenehydrazide |

InChI |

InChI=1S/C30H48N4O4S/c1-2-3-13-18-24(35)19-14-11-9-7-5-4-6-8-10-12-15-21-27(36)33-34-28(37)22-17-16-20-26-29-25(23-39-26)31-30(38)32-29/h4-5,8-11,14,19,24-26,29,35H,2-3,6-7,12-13,15-18,20-23H2,1H3,(H,33,36)(H,34,37)(H2,31,32,38)/b5-4-,10-8-,11-9-,19-14+/t24-,25-,26-,29-/m0/s1 |

Clave InChI |

CVMXPPQBNJUHBS-DJDVYCAUSA-N |

SMILES |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

SMILES isomérico |

CCCCC[C@@H](/C=C/C=C\C/C=C\C/C=C\CCCC(=O)NNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)O |

SMILES canónico |

CCCCCC(C=CC=CCC=CCC=CCCCC(=O)NNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O |

Sinónimos |

15S-hydroxy-5Z,8Z,11Z,13E-eicosatetraene-(2-biotinyl)hydrazide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.